molecular formula C24H24N2OS B2780412 N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE CAS No. 313549-71-2

N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2780412
CAS No.: 313549-71-2
M. Wt: 388.53
InChI Key: ZHOXEITVOBODPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of a naphthalene ring, a thiazole ring, and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The adamantane carboxamide moiety can be introduced via an amide coupling reaction using adamantane-1-carboxylic acid and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide
  • N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
  • N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propionamide

Uniqueness

N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and membrane-permeable molecules.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-22(24-11-15-7-16(12-24)9-17(8-15)13-24)26-23-25-21(14-28-23)20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXEITVOBODPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.